NAN-190 hydrobromide
Overview
Description
NAN-190 hydrobromide is a chemical compound that has garnered interest due to its potential therapeutic applications. It is structurally characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an isoindoline-1,3-dione moiety. This compound is often studied for its interactions with various biological receptors, particularly in the context of neurological and psychiatric conditions.
Mechanism of Action
Target of Action
NAN-190 hydrobromide, also known as 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione hydrobromide, primarily targets the 5-HT1A receptor and the Nav1.7 sodium channel . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in neurotransmission. The Nav1.7 sodium channel is involved in the generation and conduction of action potentials and is associated with pain sensation .
Mode of Action
NAN-190 acts as an antagonist at the 5-HT1A receptor It also acts as a blocker of the Nav1.7 sodium channel . The compound has been identified as a state-dependent Nav1.7 blocker, with its IC50 value being ten times higher in the inactivated state than in the resting state .
Biochemical Pathways
The antagonistic action of NAN-190 on the 5-HT1A receptor can affect various biochemical pathways involved in serotonin signaling. Its blocking effect on the Nav1.7 sodium channel can influence the conduction of action potentials, particularly in neurons involved in pain sensation .
Result of Action
The blockade of the Nav1.7 sodium channel by NAN-190 can lead to a reduction in pain sensation . In animal experiments, NAN-190 has been shown to significantly alleviate inflammatory pain caused by Complete Freund’s Adjuvant (CFA) .
Action Environment
The action, efficacy, and stability of NAN-190 can be influenced by various environmental factors For instance, the physiological environment, such as the presence of other molecules, pH, and temperature, can affect the compound’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
NAN-190 hydrobromide is a potent 5-HT1A receptor antagonist with a Ki value of 6.8 nM . It also displays activity at α2 adrenoceptors . The compound interacts with these receptors, blocking their activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate inflammatory pain by targeting the Nav1.7 sodium channel .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-HT1A receptor and α2 adrenoceptors . It acts as a state-dependent blocker of the Nav1.7 sodium channel, with an IC50 value that is ten times higher in the inactivated state than in the resting state . It also slows down the recovery from fast and slow inactivation, showing use-dependent characteristics .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to significantly alleviate inflammatory pain caused by Complete Freund’s Adjuvant (CFA) in animal experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine to form 4-(2-methoxyphenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 1,4-dibromobutane to introduce the butyl chain.
Cyclization: The resulting product undergoes cyclization with phthalic anhydride to form the isoindoline-1,3-dione structure.
Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, converting it to isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
NAN-190 hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly in the context of neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
NAN-190 hydrobromide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and an isoindoline-1,3-dione moiety, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUEPFPTQYHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042588 | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
115338-32-4 | |
Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115338-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAN-190 HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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